(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one
Description
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one (CAS 959581-81-8) is a piperazin-2-one derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a carboxymethyl substituent at position 1, and an isobutyl group at the 3-position of the piperazine ring (Figure 1). Its molecular formula is C₂₄H₂₇N₃O₅, with a molecular weight of 437.49 g/mol . The Fmoc group is widely used in peptide synthesis due to its orthogonality, enabling deprotection under mild basic conditions (e.g., piperidine). The carboxymethyl moiety enhances solubility in polar solvents, while the isobutyl substituent contributes to hydrophobic interactions, making this compound valuable in medicinal chemistry and drug design .
Properties
IUPAC Name |
2-[(3S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-16(2)13-22-24(30)26(14-23(28)29)11-12-27(22)25(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,11-15H2,1-2H3,(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNUVRRKKDHLBI-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Fmoc Protection: The piperazine ring is first protected with the Fmoc group using Fmoc-Cl in the presence of a base such as triethylamine.
Carboxymethylation: The protected piperazine is then reacted with chloroacetic acid or its derivatives to introduce the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carboxymethyl or isobutyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Peptide Synthesis
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one serves as a protective group in peptide synthesis. This application allows for selective modifications of amino acids without affecting other functional groups, which is essential for developing complex peptides used in pharmaceuticals. The Fmoc (Fluorenylmethyloxycarbonyl) group is particularly advantageous due to its stability under basic conditions and ease of removal under mild acidic conditions, making it ideal for solid-phase peptide synthesis (SPPS) .
Drug Development
The compound plays a significant role in designing novel drug candidates, especially for central nervous system disorders. Piperazine derivatives have shown therapeutic potential in treating various neurological conditions due to their ability to modulate neurotransmitter systems. Research has indicated that derivatives of this compound can enhance the solubility and stability of drug candidates, facilitating their development into effective pharmaceuticals .
Bioconjugation
In bioconjugation processes, this compound can link biomolecules to therapeutic agents. This application enhances the targeting and efficacy of drugs, particularly in cancer treatment, where precise delivery systems are crucial for minimizing side effects and maximizing therapeutic outcomes .
Medicinal Chemistry
The compound is valuable in medicinal chemistry for studying structure-activity relationships (SAR). By modifying the structure of this compound and analyzing the resulting biological activity, researchers can gain insights into how different modifications affect the pharmacological properties of drug candidates .
Analytical Chemistry
This compound is also employed in analytical methods to detect and quantify specific compounds within biological samples. This capability aids in drug monitoring and pharmacokinetics studies, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of pharmaceutical compounds .
Case Study 1: Development of CNS Drugs
A study focusing on the synthesis of piperazine derivatives highlighted the use of this compound as a key intermediate. The research demonstrated that modifications to this compound could lead to enhanced binding affinity to serotonin receptors, indicating its potential as a treatment for depression and anxiety disorders .
Case Study 2: Targeted Cancer Therapy
In another application, researchers utilized this compound in the development of bioconjugates aimed at targeting cancer cells. By attaching cytotoxic agents to the piperazine moiety through bioconjugation techniques, they achieved selective delivery to tumor tissues while minimizing systemic toxicity .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Protective group allowing selective amino acid modification |
| Drug Development | Enhances solubility/stability; potential CNS therapeutic applications |
| Bioconjugation | Links biomolecules with therapeutic agents for targeted delivery |
| Medicinal Chemistry | Studies structure-activity relationships to optimize drug candidates |
| Analytical Chemistry | Used for detection/quantification in biological samples for pharmacokinetics studies |
Mechanism of Action
The mechanism of action of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one depends on its specific application. In receptor binding studies, it may act as a ligand that interacts with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Key Structural Differences
Functional Implications
Protecting Group Dynamics :
- Fmoc vs. Boc : Fmoc (base-labile) allows sequential deprotection in solid-phase peptide synthesis (SPPS), whereas Boc (acid-labile) requires harsh conditions (e.g., trifluoroacetic acid), limiting compatibility with acid-sensitive substrates .
- Stability : Fmoc derivatives generally exhibit superior stability in aqueous media compared to Boc analogs, making them preferable for biological assays .
Substituent Effects: Isobutyl vs. Carboxymethyl vs. Acetic Acid: The carboxymethyl group in the target compound offers a free carboxylic acid for conjugation (e.g., amide bond formation), unlike simpler acetic acid derivatives .
Solubility and Bioactivity: The isobutyl variant (logP ≈ 3.2) is less lipophilic than the benzyl analog (logP ≈ 4.1), improving aqueous solubility for in vitro applications . No direct bioactivity data for these compounds are available in the provided evidence. However, structurally related piperazinones are investigated for roles in cancer therapy (e.g., ferroptosis induction) and antimicrobial activity .
Biological Activity
(3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one is a compound of significant interest in the fields of medicinal chemistry and drug development. This article provides a detailed overview of its biological activities, applications, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₈H₃₁N₂O₄
- Molecular Weight : 341.46 g/mol
- IUPAC Name : (3S)-4-(9-fluorenylmethoxycarbonyl)-1-carboxymethyl-3-isobutylpiperazin-2-one
This compound features a piperazine ring, which is known for its diverse biological activities, particularly in the development of pharmaceuticals targeting neurological disorders and other therapeutic areas.
1. Pharmaceutical Applications
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its piperazine structure is particularly relevant for developing drugs aimed at treating neurological disorders, as it can facilitate interactions with neurotransmitter receptors and other biological targets .
2. Enzyme Inhibition and Receptor Binding
Research indicates that this compound is utilized in biochemical studies focusing on enzyme inhibition and receptor binding. These studies help elucidate complex biological interactions and pathways, contributing to a better understanding of drug mechanisms .
3. Drug Formulation and Delivery Systems
The unique properties of this compound make it suitable for formulating drug delivery systems. It enhances the bioavailability of therapeutic agents, which is crucial for effective treatment outcomes .
Table 1: Summary of Biological Activities
Recent Research Insights
Recent studies have highlighted the potential of piperazine derivatives, including this compound, in anticancer therapies. Research has demonstrated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their utility as novel therapeutic agents .
For instance, formulations combining piperazine derivatives with niosomes have shown improved pharmacokinetic properties and enhanced ability to cross the blood-brain barrier, making them promising candidates for neurological applications .
Q & A
Basic Research Questions
Q. What are the critical structural features of (3S)-4-Fmoc-1-carboxymethyl-3-isobutyl-piperazin-2-one that influence its reactivity in peptide coupling reactions?
- Methodological Answer : The compound contains an Fmoc-protected amine (at position 4) and a carboxymethyl group (at position 1), which are critical for solid-phase peptide synthesis (SPPS). The stereochemistry at position 3 (S-configuration) ensures proper spatial orientation during coupling. The isobutyl group introduces steric hindrance, affecting reaction kinetics. For characterization, use NMR (¹H/¹³C) to confirm regiochemistry and chiral HPLC to validate enantiopurity .
Q. How can the stability of the Fmoc group in this compound be optimized under basic reaction conditions?
- Methodological Answer : The Fmoc group is labile under basic conditions (e.g., piperidine). To minimize premature deprotection, maintain reaction temperatures below 25°C and use mild bases like 20% piperidine in DMF with 0.1% HOBt as an additive. Monitor deprotection via UV-vis spectroscopy (absorption at 301 nm) .
Advanced Research Questions
Q. How do stereochemical impurities in this compound affect its utility in synthesizing enantioselective peptidomimetics?
- Methodological Answer : Epimeric contamination (e.g., 3R-isomer) disrupts target peptide folding. Use chiral stationary-phase HPLC (CSP-HPLC) with a polysaccharide column (e.g., Chiralpak IA) and a hexane/isopropanol gradient (90:10 to 70:30) to resolve enantiomers. Quantify impurities via area normalization (limit: <0.5% for GMP-grade synthesis) .
Q. What analytical strategies resolve contradictions in mass spectrometry (MS) and nuclear magnetic resonance (NMR) data for this compound?
- Methodological Answer : Discrepancies often arise from residual solvents or tautomeric forms. For MS:
- Use high-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 487.22).
- For NMR, employ 2D-COSY to assign coupling between the isobutyl CH₂ and piperazinone NH.
- Cross-validate with FT-IR (amide I band at ~1650 cm⁻¹) .
Q. How can researchers mitigate racemization during the incorporation of this building block into peptide chains?
- Methodological Answer : Racemization occurs via base-catalyzed enolization. Mitigation strategies include:
- Using coupling agents like HATU instead of HOBt/DIC to reduce reaction time.
- Lowering the temperature to 0–4°C during activation.
- Adding anti-racemization agents (e.g., OxymaPure) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar aprotic solvents (e.g., DMF vs. DMSO)?
- Methodological Answer : Solubility discrepancies arise from solvent basicity. DMSO (pKa ~35) stabilizes the carboxymethyl group via hydrogen bonding, enhancing solubility. In contrast, DMF (pKa ~30) may induce partial aggregation. Pre-saturate solvents with N₂ to avoid oxidative side reactions. Validate via dynamic light scattering (DLS) for aggregate detection .
Experimental Design Tables
Critical Research Findings
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
